2-[2-(adamantan-1-yl)acetamido]acetic acid
Description
Contextualization within Adamantane (B196018) Chemistry and Bioactive Analogues
Adamantane and its derivatives have secured a significant place in medicinal chemistry due to their distinct structural and physicochemical properties. researchgate.net The adamantane cage is a rigid, lipophilic, and metabolically stable scaffold. researchgate.net Its incorporation into bioactive molecules can enhance lipophilicity, which in turn can modify a compound's bioavailability and therapeutic efficacy. researchgate.netmdpi.com This strategy has been successfully employed to improve the pharmacokinetic profiles of various drugs. rsc.org
The unique three-dimensional structure of adamantane allows it to interact with biological targets, and it is considered an important pharmacophore in the design of new drugs. nih.gov Historically, the field of adamantane medicinal chemistry was established with the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane hydrochloride) in the 1960s. acs.orgnih.gov Since then, numerous adamantane derivatives have been developed and investigated for a wide range of therapeutic applications, including antiviral, antidiabetic, antimicrobial, and neuroprotective agents. ontosight.airesearchgate.net
The research into adamantane-based compounds often focuses on creating bioactive analogues of existing drugs or novel chemical entities. mdpi.com By attaching the adamantane group to other molecules, researchers aim to leverage its properties to enhance biological activity or improve drug-like characteristics. nih.gov For instance, adamantane derivatives have been explored as inhibitors of various enzymes and as agents targeting ion channels. acs.org
| Property | Description | Significance in Medicinal Chemistry |
|---|---|---|
| Lipophilicity | The adamantane cage is highly soluble in lipids. | Enhances the ability of a drug to cross cell membranes and the blood-brain barrier. researchgate.net |
| Rigidity | The fused cyclohexane (B81311) rings result in a conformationally constrained structure. | Provides a stable scaffold for the precise orientation of functional groups, potentially leading to higher binding affinity with biological targets. researchgate.net |
| Metabolic Stability | The carbon skeleton of adamantane is resistant to metabolic degradation. | Can increase the half-life of a drug in the body, leading to a longer duration of action. researchgate.net |
Rationale for Research Focus on Acetamidoacetic Acid Derivatives
The acetamidoacetic acid portion of the molecule, also known as N-acetylglycine, is a derivative of the amino acid glycine (B1666218). wikipedia.org N-acetylated amino acids are of significant interest in biochemistry and pharmaceutical sciences. N-acetylglycine itself is an endogenous metabolite found in various organisms. nih.gov
In the context of drug design, modifying bioactive molecules with acetamidoacetic acid or its derivatives can alter their pharmacokinetic and pharmacodynamic profiles. This approach is explored to create prodrugs, enhance target specificity, or modulate the biological activity of a parent compound. Research into derivatives of acetamidoacetic acid has also been driven by their potential as enzyme inhibitors. researchgate.net The investigation of compounds like 2-[2-(adamantan-1-yl)acetamido]acetic acid is therefore a logical extension of the broader research into the synthesis and biological evaluation of novel N-acylamino acids.
| Area of Research | Rationale and Application |
|---|---|
| Peptide and Peptidomimetic Chemistry | N-acetylglycine can be used as a building block or to block the N-terminus of a peptide, influencing its structure and function. targetmol.com |
| Drug Design and Development | Derivatization with acetamidoacetic acid can modify the physicochemical properties of a drug, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Enzyme Inhibition | Derivatives of acetamidoacetic acid have been synthesized and evaluated for their potential to inhibit specific enzymes. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(15-8-13(17)18)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11H,1-8H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZZKSHIOWKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to 2-[2-(adamantan-1-yl)acetamido]acetic acid Synthesis
The synthesis of this compound, a molecule combining the bulky adamantane (B196018) group with a glycine (B1666218) moiety through an acetamide (B32628) linker, can be achieved through logical and well-established organic chemistry pathways. These strategies typically involve the initial preparation of a functionalized adamantane precursor followed by a crucial amide bond-forming step.
Multi-Step Synthetic Pathways from Adamantane Precursors
A rational and efficient synthesis of the target compound begins with the functionalization of the adamantane core to introduce a carboxylic acid group with a methylene (B1212753) spacer. This key intermediate, 2-(adamantan-1-yl)acetic acid, serves as the cornerstone for the final coupling step.
A representative multi-step pathway is outlined below:
Bromination of Adamantane: The synthesis typically starts from adamantane, which undergoes bromination to yield 1-bromoadamantane (B121549). This reaction introduces a reactive handle at one of the bridgehead positions.
Formation of Adamantane Acetonitrile: The resulting 1-bromoadamantane can be converted to adamantane-1-acetonitrile via nucleophilic substitution with a cyanide salt.
Hydrolysis to Acetic Acid Derivative: Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the pivotal intermediate, 2-(adamantan-1-yl)acetic acid. sigmaaldrich.com
Amide Coupling: This adamantane derivative is then coupled with glycine (2-aminoacetic acid) to form the final product, this compound. This final transformation is central to the synthesis and is detailed further in the following section.
Amide Bond Formation Reactions: Acyl Chloride Intermediates
The formation of the amide bond between 2-(adamantan-1-yl)acetic acid and glycine is most effectively achieved by activating the carboxylic acid. A common and highly effective method involves the conversion of the carboxylic acid to its corresponding acyl chloride. This activated intermediate reacts readily with the amino group of glycine to form the desired amide linkage.
The reaction proceeds via the Schotten-Baumann conditions, where 2-(adamantan-1-yl)acetic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to generate 2-(adamantan-1-yl)acetyl chloride. nih.govresearchgate.net This highly reactive acyl chloride is then added to a solution of glycine, typically in the presence of a base (like NaOH or a tertiary amine) to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Table 1: Synthesis of this compound via Acyl Chloride Intermediate
| Step | Reactant 1 | Reactant 2 / Reagent | Product |
| 1 | 2-(Adamantan-1-yl)acetic acid | Thionyl Chloride (SOCl₂) | 2-(Adamantan-1-yl)acetyl chloride |
| 2 | 2-(Adamantan-1-yl)acetyl chloride | Glycine (in aqueous base) | This compound |
Functionalization Strategies: Integration of Adamantane Acetic Acid Moiety
The adamantane acetic acid moiety is a valuable building block for introducing the unique properties of adamantane into larger molecules. sigmaaldrich.com The synthetic strategy detailed above, utilizing an acyl chloride intermediate, represents a robust method for this functionalization. The reactivity of the acyl chloride allows for the adamantane acetic acid group to be coupled not only to simple amino acids like glycine but also to more complex peptides, amines, and other nucleophiles. This approach highlights a broader strategy where the adamantane "bullet" can be appended to various molecular scaffolds to modify their lipophilicity, steric bulk, and stability, which are critical parameters in drug design and materials science. nih.gov
Synthesis of Chemically Related Adamantane-Containing Scaffolds
The adamantane core is a versatile platform for the synthesis of a wide array of complex molecules, including various heterocyclic systems and derivatives formed through condensation reactions. These related scaffolds are of significant interest in chemical and pharmaceutical research.
Heterocyclic Ring Incorporations (e.g., Thiadiazoles, Triazoles, Oxadiazoles)
The integration of heterocyclic rings onto an adamantane framework generates hybrid molecules with diverse chemical properties. Standard cyclization methodologies are often employed, starting from functionalized adamantane precursors.
Thiadiazoles: Adamantane-containing 1,3,4-thiadiazoles are commonly synthesized from adamantane-1-carbohydrazide (B96139). nih.govresearchgate.netjohnshopkins.edu A typical route involves reacting the carbohydrazide (B1668358) with an isothiocyanate to form an N-substituted thiosemicarbazide. This intermediate can then undergo acid-catalyzed cyclodehydration to yield the 5-(adamantan-1-yl)-substituted 1,3,4-thiadiazole (B1197879) derivative. nih.govnih.gov
Triazoles: Several methods exist for the synthesis of adamantane-triazoles. One direct approach involves the reaction of 1,3-dibromoadamantane (B19736) with 1,2,4-triazole (B32235) at elevated temperatures to produce 1,3-bis(1,2,4-triazol-1-yl)adamantane. mdpi.com Another prominent method starts with adamantane-1-carbohydrazide, which is reacted with an isothiocyanate and subsequently cyclized in the presence of a base like sodium hydroxide (B78521) to form the 1,2,4-triazole ring. nih.gov Modern "click chemistry" also allows for the synthesis of 1,2,3-triazole derivatives through the cycloaddition of an adamantyl-azide with an alkyne. researchgate.net
Oxadiazoles: The synthesis of adamantane-bearing 1,3,4-oxadiazoles generally proceeds via the cyclodehydration of diacylhydrazine precursors. A common method involves the reaction of adamantane-1-carbohydrazide with a carboxylic acid in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃), which promotes the cyclization to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. mdpi.com
Table 2: Representative Synthesis of Adamantane-Containing Heterocycles
| Heterocycle | Adamantane Precursor | Key Reagents | Synthetic Outcome |
| 1,3,4-Thiadiazole | Adamantane-1-carbohydrazide | 1. Isothiocyanate2. Acid (e.g., H₂SO₄) | Cyclization to form a 5-(adamantan-1-yl)-1,3,4-thiadiazole derivative. nih.gov |
| 1,2,4-Triazole | 1,3-Dibromoadamantane | 1,2,4-Triazole | Nucleophilic substitution to yield 1,3-bis(1,2,4-triazol-1-yl)adamantane. mdpi.com |
| 1,3,4-Oxadiazole | Adamantane-1-carbohydrazide | Carboxylic Acid, POCl₃ | Condensation and cyclodehydration to form a 2,5-disubstituted 1,3,4-oxadiazole. mdpi.com |
Derivatization via Schiff Bases and Condensation Reactions
Condensation reactions are a fundamental tool for derivatizing the adamantane scaffold, most notably through the formation of Schiff bases (imines).
Schiff base derivatives are readily synthesized by the condensation of a primary amine containing an adamantane moiety with an aldehyde or ketone. echemcom.comsamipubco.com For example, amantadine (B194251) (1-aminoadamantane) or its derivatives can be refluxed with various aromatic or aliphatic aldehydes in a solvent like ethanol (B145695) to yield the corresponding adamantyl-imines. nih.govmdpi.com These reactions are often catalyzed by a small amount of acid or base. The formation of the C=N double bond is confirmed by the disappearance of the N-H stretching bands and the appearance of a characteristic C=N stretching band in the infrared spectrum. samipubco.com
Beyond simple imine formation, other condensation reactions are used to build more complex structures. For instance, a one-pot reaction involving a di-one can proceed through a cascade of aldol, Michael, and Dieckmann condensations to construct a densely substituted adamantane core. nih.gov Similarly, the condensation of adamantane-containing amines with ketoolefines can lead to the formation of complex polycyclic systems via transannular cyclization. nih.gov These methods demonstrate the utility of condensation chemistry in expanding the structural diversity of adamantane-based compounds. mdpi.com
Targeted Analogues with Modified Linkers and Substituents
The core structure of this compound features a bulky adamantane group linked to a glycine moiety via an acetamide bond. The synthesis of targeted analogues focuses on systematically modifying this structure to investigate structure-activity relationships (SAR). Research efforts have explored the replacement of the glycine-acetamide linker with other chemical entities and the introduction of various substituents on these new frameworks. These modifications aim to alter properties such as lipophilicity, hydrogen bonding capacity, and spatial arrangement of the key pharmacophoric groups.
A significant strategy in developing analogues involves replacing the linker with heterocyclic scaffolds. For instance, adamantane-containing 2-aminothiazol-4(5H)-one derivatives have been synthesized by reacting 1-(adamantan-1-yl)thiourea with various 2-bromo esters. nih.gov This reaction introduces a thiazolone ring as the new linker, with opportunities for substitution at the C-5 position. The reaction conditions are adjusted based on the substituent of the bromo ester, ranging from room temperature in chloroform (B151607) to refluxing in ethanol with a base like triethylamine. nih.gov This approach has yielded a series of analogues with diverse alkyl and aryl substituents at the C-5 position of the thiazolone ring. nih.gov
Another approach involves the use of 1,2,4-triazole and 1,3,4-thiadiazole moieties as linkers. The synthesis for these analogues begins with adamantane-1-carbonyl chloride, which is converted to 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide. nih.gov This intermediate serves as a precursor for both heterocyclic systems. Treatment with sodium hydroxide followed by neutralization yields a 5-(adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione linker, while reaction with concentrated sulfuric acid produces a 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine linker. nih.gov These heterocyclic linkers can then be further functionalized.
Table 1: Adamantane Analogues with Heterocyclic Linkers
| Base Scaffold | Linker Type | Substituent (at C-5 of thiazolone) | Reference |
|---|---|---|---|
| Adamantane | 2-Aminothiazol-4(5H)-one | -H | nih.gov |
| Adamantane | 2-Aminothiazol-4(5H)-one | -CH3 | nih.gov |
| Adamantane | 2-Aminothiazol-4(5H)-one | Spirocyclohexane | nih.gov |
| Adamantane | 2-Aminothiazol-4(5H)-one | -CH2Ph | nih.gov |
| Adamantane | 5-Thio-1,2,4-triazole | Monoterpenoid Conjugate | nih.gov |
| Adamantane | 2-Amino-1,3,4-thiadiazole | Monoterpenoid Conjugate | nih.gov |
Modification of the amino acid portion of the molecule represents another key synthetic strategy. Analogues of adamantane derivatives, specifically rimantadine, have been conjugated with various amino acids such as glycine, leucine, and tyrosine. nih.gov The synthesis involves standard peptide coupling techniques, for example, using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DMAP (4-Dimethylaminopyridine) to couple a Boc-protected amino acid to the adamantane amine, followed by deprotection with TFA (trifluoroacetic acid). nih.gov This modular approach allows for the introduction of a wide variety of natural and unnatural amino acids, thereby modifying the linker's length, polarity, and stereochemistry. The research demonstrated that even subtle changes, such as replacing glycine with other amino acids, significantly impacted biological activity. nih.gov
Table 2: Amino Acid Conjugates of Adamantane Derivatives
| Adamantane Core | Amino Acid Linker | Reported Antiviral IC50 (µg/mL) | Reference |
|---|---|---|---|
| Rimantadine | Glycine | 1.43 | nih.gov |
| Rimantadine | Leucine | >10 | nih.gov |
| Rimantadine | Tyrosine | >10 | nih.gov |
| Rimantadine | Alanine (B10760859) | >100 | nih.gov |
| Amantadine | Valine | >100 | nih.gov |
Further chemical transformations have been employed to generate diverse analogues. For example, hydrazide-hydrazones of 1-adamantanecarboxylic acid have been synthesized. mdpi.com This process involves first converting adamantane-1-carbonyl chloride to the corresponding hydrazide using hydrazine (B178648) hydrate. Subsequently, this hydrazide is condensed with various aromatic aldehydes or ketones to yield the target hydrazide-hydrazone analogues. mdpi.com This method introduces a C=N-NH-C=O linker, which is structurally distinct from the original acetamido linker and allows for the incorporation of a wide range of substituted aromatic rings.
Additionally, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized, demonstrating a more complex modification. mdpi.com In this series, the original linker is replaced by an indole-2-oxoacetamide framework, providing a rigidified and more complex connection between the adamantane moiety and various N-substituents. mdpi.com
Advanced Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
Specific FT-IR spectroscopic data, including characteristic absorption bands and their corresponding vibrational modes for 2-[2-(adamantan-1-yl)acetamido]acetic acid, are not available in published literature.
Raman Spectroscopy Investigations
No specific Raman spectroscopy studies or corresponding spectral data for this compound have been reported in the searched scientific databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed ¹H NMR spectra, including chemical shifts (δ), multiplicities, and coupling constants for the protons of this compound, are not documented in available research.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Publicly accessible data detailing the ¹³C NMR chemical shifts for the distinct carbon environments within this compound could not be found.
X-ray Crystallography for Solid-State Structure Determination
There are no published crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry in the solid state is not available.
Other Advanced Spectroscopic Techniques (e.g., EPR)
While core spectroscopic techniques provide fundamental structural confirmation, researchers often employ more advanced methods to gain deeper insights into the molecular properties and behavior of "this compound" and related compounds. These techniques can elucidate subtle structural details, electronic properties, and fragmentation patterns.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. capes.gov.br In its ground state, "this compound" is a diamagnetic molecule with all electrons paired, and therefore, it is EPR-silent. However, EPR spectroscopy can be a powerful tool to study radical forms of the molecule, which could be generated through various methods such as gamma-radiolysis or by chemical reactions. researchgate.net
Should a radical of "this compound" be formed, for instance, by abstraction of a hydrogen atom from the adamantane (B196018) cage or the glycine (B1666218) bridge, EPR spectroscopy would provide invaluable information about the electronic structure of the resulting paramagnetic species. The analysis of the g-factor and hyperfine coupling constants in the EPR spectrum would reveal the distribution of the unpaired electron's spin density across the molecule. This information can help identify the radical's precise structure and understand its stability and reactivity. For example, studies on radicals generated within an adamantane matrix have demonstrated the utility of EPR in determining the structure and spin density distribution in various organic radicals. capes.gov.brosti.gov
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Beyond standard one-dimensional ¹H and ¹³C NMR, a suite of advanced NMR experiments can be utilized for an unambiguous structural assignment of "this compound." These two-dimensional (2D) NMR techniques help to establish connectivity between different atoms within the molecule.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are neighbors in the molecular structure. For the target molecule, COSY would show correlations between the protons on the adamantane cage, as well as between the CH₂ groups of the acetamido and acetic acid moieties.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This is instrumental in assigning the carbon signals of the adamantane cage and the side chain based on the assignments of their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, an HMBC experiment could show a correlation between the amide proton and the carbonyl carbon of the acetamido group, confirming their connectivity.
Systematic NMR investigations of various adamantane amides have provided a solid basis for the interpretation of their proton and carbon chemical shifts, which is essential for the detailed structural analysis of new derivatives. tandfonline.com
The following table presents representative ¹H and ¹³C NMR chemical shift data for a related adamantane derivative, illustrating the type of detailed information that can be obtained through these techniques.
| Representative NMR Data for an Adamantane Amide Derivative | ||
|---|---|---|
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Adamantane-CH | 1.93–1.95 (m) | 28.42 |
| Adamantane-CH₂ | 1.50–1.74 (m) | 30.28, 32.88, 34.13, 37.29, 38.23, 41.00, 44.74, 45.14, 46.20 |
| Adamantane-C (quaternary) | - | 62.05 |
| -CH₂- (acetamide) | 3.15 (s) | 66.31 |
| -NH- (amide) | - | - |
| -C=O (amide) | - | 175.89 |
Data adapted from a study on novel adamantane derivatives. mdpi.com The specific compound from the study is a hydroxylated adamantane amide, and the data is presented here for illustrative purposes to show typical chemical shift ranges.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Advanced mass spectrometry techniques, such as those involving high-resolution measurements and fragmentation studies, can provide significant structural information.
In the analysis of "this compound," electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern is often predictable and provides a fingerprint that can aid in structural elucidation. Common fragmentation pathways for amides include the cleavage of the amide bond (N-CO), which can result in the formation of an acylium ion. nih.gov For the target molecule, cleavage of the bond between the adamantane group and the acetyl group, as well as fragmentation of the adamantane cage itself, would be expected. The fragmentation of adamantane and its derivatives has been studied in detail, often showing characteristic losses of alkyl fragments. nih.govresearchgate.net
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments with high precision. This data can be used to calculate the elemental formula, confirming the chemical composition of the compound and its fragments.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energies and distributions of electrons within the molecule.
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netnih.gov For a molecule like 2-[2-(adamantan-1-yl)acetamido]acetic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometric parameters (bond lengths and angles). uc.pt These calculations provide a three-dimensional model of the molecule in its most stable energetic state. Furthermore, DFT is instrumental in calculating various electronic properties that govern the molecule's behavior.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below.
| Property | Predicted Value | Significance |
| Total Energy | (Calculated Value) | Indicates the overall stability of the molecule. |
| Dipole Moment | (Calculated Value) | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | (Calculated Values for each atom) | Provides insight into the distribution of electron density across the molecule, highlighting potentially reactive sites. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmaterialsciencejournal.org A smaller gap suggests that the molecule is more easily excitable and thus more reactive.
The energies of the HOMO and LUMO are used to calculate several key quantum chemical descriptors:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). researchgate.net
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). researchgate.net
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).
A hypothetical table of frontier molecular orbital properties for this compound is shown below.
| Parameter | Formula | Predicted Value (eV) |
| EHOMO | - | (Calculated Value) |
| ELUMO | - | (Calculated Value) |
| Energy Gap (ΔE) | ELUMO - EHOMO | (Calculated Value) |
| Ionization Potential (I) | -EHOMO | (Calculated Value) |
| Electron Affinity (A) | -ELUMO | (Calculated Value) |
| Electronegativity (χ) | (I + A) / 2 | (Calculated Value) |
| Chemical Hardness (η) | (I - A) / 2 | (Calculated Value) |
| Chemical Softness (S) | 1 / η | (Calculated Value) |
| Electrophilicity Index (ω) | χ² / 2η | (Calculated Value) |
Electrostatic Potential Maps and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgscispace.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxyl and amide groups would be expected to show negative potential, while the hydrogen of the carboxylic acid and the N-H proton would show positive potential.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment. nih.govutm.my
Conformational Dynamics and Stability Analysis
The adamantane (B196018) cage of this compound is rigid, but the acetamidoacetic acid side chain possesses several rotatable bonds. MD simulations can explore the different conformations accessible to this side chain by simulating the molecule's movements over a period of time. scielo.brrsc.org By analyzing the trajectory of the simulation, researchers can identify the most stable (lowest energy) conformations and the energetic barriers between them. This information is crucial for understanding how the molecule might adopt a specific shape to interact with biological targets.
Ligand-Protein Complex Dynamics
In the context of drug design, MD simulations are essential for studying the stability and dynamics of a ligand bound to a protein. nih.govscielo.br If this compound were to be investigated as a potential ligand for a protein, MD simulations would be performed on the ligand-protein complex. nih.govresearchgate.net These simulations can reveal:
The stability of the binding pose over time.
Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
The flexibility of both the ligand and the protein's binding site.
The role of water molecules in mediating the interaction.
By calculating metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can assess the stability of the complex throughout the simulation.
Molecular Docking Studies and Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of a ligand to a protein's active site and estimating the binding affinity.
While specific molecular docking studies for "this compound" are not extensively available in the public domain, the adamantane scaffold is a well-explored pharmacophore in drug discovery. eui.euresearchgate.net Its rigid, lipophilic nature makes it an attractive moiety for designing ligands that can fit into specific binding pockets of various protein targets. eui.eu By analyzing docking studies of structurally similar adamantane derivatives, potential molecular targets and binding modes for "this compound" can be inferred.
Adamantane derivatives have been investigated as inhibitors for a range of enzymes and as modulators of ion channels. nih.gov Potential targets include, but are not limited to, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism, and Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme. nih.govnih.gov
Table 1: Potential Molecular Targets for Adamantane Derivatives and Predicted Binding Orientations
| Potential Target Class | Specific Example | Predicted Orientation of "this compound" |
| Enzymes | 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) nih.govnih.gov | The adamantyl group is predicted to be in a hydrophobic pocket near the cofactor, with the carbonyl group potentially forming hydrogen bonds with catalytic residues. nih.gov |
| DNA Repair Enzymes | Tyrosyl-DNA phosphodiesterase 1 (Tdp1) nih.gov | The ligand is predicted to bind in the catalytic pocket of Tdp1. nih.gov |
| Ion Channels | NMDA Receptor nih.gov | The adamantane moiety can act as a channel blocker. researchgate.net |
| Viral Proteins | Influenza A M2 Proton Channel researchgate.net | The adamantane cage blocks the channel, preventing viral replication. |
The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. For "this compound," both hydrophobic interactions and hydrogen bonding would play crucial roles in its binding to a potential protein target.
The bulky and nonpolar adamantane cage is predisposed to engage in significant hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine within the binding pocket. nih.gov These interactions are a primary driving force for the binding of adamantane-containing molecules. researchgate.net
The acetamidoacetic acid side chain provides the capacity for specific hydrogen bonding. The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the carboxylic acid group offers another hydrogen bond donor (O-H) and acceptor (C=O). These functional groups can form directional hydrogen bonds with polar or charged amino acid residues like serine, threonine, tyrosine, aspartate, and glutamate (B1630785), as well as with the peptide backbone of the protein. nih.gov
Docking studies of similar adamantyl carboxamides with 11β-HSD1 have shown that the adamantyl group is positioned in a hydrophobic pocket, while the amide's carbonyl oxygen is oriented to form hydrogen bonds with key catalytic residues like Tyrosine and Serine. nih.gov
Table 2: Predicted Ligand-Protein Interactions for "this compound"
| Interaction Type | Contributing Moiety of the Ligand | Potential Interacting Amino Acid Residues |
| Hydrophobic Interactions | Adamantane cage | Valine, Leucine, Isoleucine, Phenylalanine, Alanine (B10760859) nih.gov |
| Hydrogen Bonding | Amide N-H (donor) | Aspartate, Glutamate, Serine, Threonine nih.gov |
| Amide C=O (acceptor) | Serine, Threonine, Tyrosine, Lysine (B10760008), Arginine nih.govnih.gov | |
| Carboxylic Acid O-H (donor) | Aspartate, Glutamate, Histidine nih.gov | |
| Carboxylic Acid C=O (acceptor) | Lysine, Arginine, Serine, Threonine nih.gov |
Solvent Effects on Molecular Properties and Electronic Transitions
The surrounding solvent can significantly influence the properties of a molecule, including its conformation, stability, and electronic transitions. Computational methods, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism for PCM (IEFPCM), are used to simulate these solvent effects. researchgate.netresearchgate.net
For "this compound," the choice of solvent is expected to impact its molecular properties. In polar solvents, such as water or ethanol (B145695), the polar acetamidoacetic acid group will be well-solvated through hydrogen bonding and dipole-dipole interactions. This solvation can stabilize the molecule and influence its preferred conformation. Conversely, in nonpolar solvents, the lipophilic adamantane group will be more favorably accommodated.
Solvent polarity can also affect the electronic transitions of the molecule, which are observed in its UV-visible spectrum. Solvatochromic shifts, which are changes in the position of absorption bands with varying solvent polarity, can be predicted using time-dependent density functional theory (TD-DFT) calculations coupled with a continuum solvation model. ksu.edu.samdpi.com For adamantane derivatives, solvation has been shown to cause a lowering of absorption in the UV-vis region. ksu.edu.sa The solvation free energy in different solvents can be calculated to predict the solubility and bioavailability of the compound. ksu.edu.sabohrium.com
Table 3: Predicted Solvent Effects on "this compound"
| Property | Effect of Polar Solvents (e.g., Water, Methanol) | Effect of Nonpolar Solvents (e.g., Cyclohexane (B81311), Toluene) |
| Solubility | Higher solubility due to favorable interactions with the acetamidoacetic acid group. | Lower solubility, with the adamantane group being the more compatible moiety. |
| Conformation | Stabilization of conformations that expose the polar groups to the solvent. | Preference for conformations that minimize the exposure of polar groups. |
| Electronic Transitions (UV-Vis Spectra) | Potential for solvatochromic shifts due to stabilization of the ground and/or excited states. ksu.edu.sa | Minimal solvatochromic shifts compared to polar solvents. |
Structure-Based Drug Design Principles Applied to Adamantane Derivatives
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands with high affinity and selectivity. nih.gov The adamantane scaffold is a valuable tool in SBDD for several reasons. eui.eu
Furthermore, the incorporation of an adamantane moiety can improve the pharmacokinetic properties of a drug candidate. Its lipophilicity can enhance membrane permeability and absorption, although this needs to be balanced to maintain adequate aqueous solubility. researchgate.net The adamantane cage is also metabolically stable, as its C-H bonds are less susceptible to enzymatic oxidation compared to those in more flexible alkyl chains. This can increase the in vivo half-life of a drug. researchgate.net
In the context of "this compound," the adamantane group provides a stable, lipophilic anchor. The acetamidoacetic acid linker can be systematically modified to explore interactions with different regions of a target's active site, guided by the structural information obtained from X-ray crystallography or NMR spectroscopy of the target protein. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.
Biochemical and Molecular Mechanistic Studies in Vitro and Preclinical Models
Enzyme Inhibition and Modulation Studies (In Vitro and Preclinical Models)
Research into 2-[2-(adamantan-1-yl)acetamido]acetic acid has explored its inhibitory and modulatory effects on several enzymes critical to various biological processes. The rigid, lipophilic adamantane (B196018) cage is a common scaffold in medicinal chemistry, often utilized to enhance the binding affinity and pharmacokinetic properties of enzyme inhibitors. The following sections detail the specific interactions of adamantane-containing compounds, with a focus on derivatives structurally related to this compound, across a range of enzymatic targets.
Soluble Epoxide Hydrolase (sEH) Inhibition
While specific inhibitory data for this compound against soluble epoxide hydrolase (sEH) is not extensively documented in publicly available research, the adamantane scaffold is a well-established feature in potent sEH inhibitors. These inhibitors are investigated for their anti-inflammatory properties. Structurally similar compounds, particularly adamantane-based ureas and amides, have shown significant inhibitory activity. For instance, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), which incorporates an adamantyl-urea moiety linked to a carboxylic acid, is a potent sEH inhibitor with IC50 values of 69 nM for human sEH and 18 nM for mouse sEH. medchemexpress.comnih.gov The research indicates that the adamantane group binds to a hydrophobic pocket in the enzyme's active site.
Table 1: sEH Inhibition by Adamantane Analogs
| Compound | Target | IC50 (nM) |
|---|---|---|
| 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) | Human sEH | 69 |
| 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) | Mouse sEH | 18 |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
The inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome and type 2 diabetes. Adamantane derivatives have been extensively explored as inhibitors of this enzyme. nih.govmdpi.comnih.gov A study focused on adamantyl carboxamide and acetamide (B32628) derivatives identified several potent inhibitors of human 11β-HSD1. nih.gov Although this compound was not specifically listed, compounds with a similar adamantyl acetamide core structure demonstrated significant activity. The structure-activity relationship (SAR) studies reveal that the adamantyl group is a key pharmacophore for activity. nih.govnih.gov For example, an adamantyl acetamide derivative with a 2-thiophenyl group showed an IC50 of 78 nM against human 11β-HSD1 in a cell-based assay. nih.gov
Table 2: Inhibition of Human 11β-HSD1 by Adamantyl Acetamide Analogs
| Compound Derivative (Adamantyl Acetamide Core) | IC50 (nM) |
|---|---|
| 2-Thiophenyl | 78 |
| 2-Pyrrolyl | 655 |
| 3-Thiophenyl | >2-fold reduction in potency vs. amide analog |
Histone Deacetylase (HDAC) Inhibition, specifically HDAC8
Adamantane-based compounds have been developed as highly potent histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov While specific data on this compound is not available, adamantane-based hydroxamates are known to be potent HDAC inhibitors. researchgate.net Some adamantane derivatives have shown selectivity for specific HDAC isoforms, including HDAC8. researchgate.netnih.gov For instance, a cell-permeable aryl-hydroxamate compound was found to selectively inhibit HDAC8 with an IC50 of 14 µM, showing much weaker activity against HDAC1 and HDAC6. sigmaaldrich.com The unique structure of the HDAC8 active site is thought to accommodate the bulky adamantane group, contributing to inhibitor potency and selectivity. nih.gov
Table 3: Inhibition of HDAC Isoforms by Selective Inhibitors
| Inhibitor Type | Target Isoform | IC50 (µM) |
|---|---|---|
| Aryl-hydroxamate compound | HDAC8 | 14 |
| Aryl-hydroxamate compound | HDAC1 | >100 |
| Aryl-hydroxamate compound | HDAC6 | >100 |
| Droxinostat | HDAC8 | 3.0 |
| Droxinostat | HDAC3 | 2.0 |
| Droxinostat | HDAC1 | 63 |
Carbonic Anhydrase II (CA-II) Inhibition
The adamantane moiety has been incorporated into molecules designed to inhibit carbonic anhydrases (CAs). A study on adamantane-linked aminothiazoles reported inhibitory activity against carbonic anhydrase. researchgate.net Although this represents a different chemical class from this compound, it demonstrates the utility of the adamantane scaffold in targeting this enzyme family. The most active compounds in that study showed IC50 values in the low micromolar range against CA-II, with the adamantane group likely contributing to binding within the hydrophobic regions of the enzyme's active site.
Table 4: Carbonic Anhydrase Inhibition by Adamantane-Linked Aminothiazoles
| Compound | Target | IC50 (µM) |
|---|---|---|
| Adamantane-linked aminothiazole (6j) | Carbonic Anhydrase | 2.7 ± 0.004 |
| Adamantane-linked aminothiazole (6f) | Carbonic Anhydrase | 3.02 ± 0.31 |
| Adamantane-linked aminothiazole (6k) | Carbonic Anhydrase | 4.5 ± 0.041 |
| Acetazolamide (Standard) | Carbonic Anhydrase | 0.12 ± 0.03 |
Topoisomerase I (TOP1) and Tyrosyl DNA Phosphodiesterase 1 (TDP1) Modulation
Adamantane derivatives have emerged as a significant class of inhibitors for Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair that can reduce the efficacy of topoisomerase I (TOP1) poisons used in cancer therapy. nih.govnih.gov By inhibiting TDP1, these compounds can enhance the cytotoxic effects of TOP1 inhibitors like topotecan (B1662842). researchgate.net Several studies have synthesized and tested conjugates of adamantane with other chemical moieties, such as monoterpenoids or resin acids, yielding potent TDP1 inhibitors with IC50 values in the nanomolar to low-micromolar range. nih.govmdpi.com The adamantane group is believed to bind in the catalytic pocket of TDP1, stabilizing the enzyme-DNA covalent intermediate. mdpi.com
Table 5: TDP1 Inhibition by Various Adamantane Derivatives
| Adamantane Derivative Type | Linker | IC50 (µM) |
|---|---|---|
| Monoterpenoid conjugate | 1,2,4-Triazole (B32235) | 0.35 - 0.57 |
| Monoterpenoid conjugate | 1,3,4-Thiadiazole (B1197879) | 0.35 - 0.57 |
| 2-Adamantane carboxylic acid thioamide | Thioamide | 0.64 |
| 2-Adamantane carboxylic acid amide | Amide | 2.5 |
Bacterial DNA Gyrase Inhibition
Bacterial DNA gyrase is a well-validated target for antibacterial agents. The adamantane scaffold has been explored for the development of new inhibitors targeting this enzyme. researchgate.net Research on adamantane derivatives has shown that certain compounds can inhibit the supercoiling activity of DNA gyrase, with some exhibiting potent antibacterial effects. researchgate.netnih.gov For example, one adamantane derivative demonstrated a DNA gyrase inhibitory IC50 value of 7.35 µM, which was more potent than the comparator, Ciprofloxacin (IC50 = 47.68 µM), in the same assay. researchgate.net Molecular docking studies suggest these compounds bind to the enzyme, interfering with its function.
Table 6: Bacterial DNA Gyrase Inhibition by an Adamantane Derivative
| Compound | Target | IC50 (µM) |
|---|---|---|
| Adamantane Derivative (2e) | S. aureus DNA Gyrase | 7.35 |
| Ciprofloxacin (Comparator) | S. aureus DNA Gyrase | 47.68 |
Sterol 14α-demethylase (CYP51) Inhibition
No studies were identified that specifically investigated the inhibitory activity of This compound on Sterol 14α-demethylase (CYP51). CYP51 is a critical enzyme in the biosynthesis of sterols in eukaryotes and a key target for antifungal agents. While adamantane derivatives are explored for various therapeutic applications, research directly linking them to CYP51 inhibition is not currently available in the public domain.
Receptor Agonism/Antagonism Studies
Cannabinoid Receptor (CB1 and CB2) Agonism
There is no specific research available on the agonistic or antagonistic activity of This compound at cannabinoid receptors CB1 and CB2. However, the adamantyl moiety is a known pharmacophore in the design of cannabinoid receptor ligands. The incorporation of an adamantane group can enhance the binding properties of compounds to cannabinoid receptors through hydrophobic interactions within the binding pocket.
For instance, researchers have synthesized N-adamantyl-anthranil amide derivatives that have shown high affinity and selectivity for the human CB2 receptor over the CB1 receptor. nih.gov Another study developed adamantyl-substituted cannabinoid probes, such as the electrophilic isothiocyanate AM994 and the photoactivatable azido (B1232118) AM993, which demonstrated high affinity for both CB1 and CB2 receptors. nih.gov These findings highlight the potential of the adamantane scaffold in developing novel cannabinoid receptor modulators. nih.govnih.gov
Glutamate (B1630785) Receptor Interactions
Specific studies on the interaction of This compound with glutamate receptors are not available. Glutamate receptors are crucial for excitatory synaptic transmission in the central nervous system. wikipedia.org The adamantane structure is present in known glutamate receptor modulators. For example, memantine, an adamantane derivative, is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. nih.govmdpi.com
Research on other novel adamantane derivatives has demonstrated their ability to act as open-channel blockers of both nicotinic acetylcholine (B1216132) and NMDA receptors. nih.gov One study reported on a class of adamantane derivatives that inhibit P2X7-evoked glutamate release in rat cerebrocortical synaptosomes, suggesting an indirect modulation of glutamatergic transmission. nih.govresearchgate.net
Cell-Based Assays and Cellular Mechanisms
In Vitro Cytotoxicity and Antiproliferative Effects (e.g., Neuroblastoma Cells)
No data exists specifically detailing the in vitro cytotoxicity or antiproliferative effects of This compound on neuroblastoma cells. However, numerous studies have investigated the cytotoxic properties of various other adamantane derivatives against a range of cancer cell lines.
For example, certain adamantane-linked isothiourea derivatives have displayed marked cytotoxic effects against several human tumor cell lines, including hepatocellular carcinoma (Hep-G2), cervical epithelioid carcinoma (HeLa), and colorectal carcinoma (HCT-116). nih.gov Another study synthesized a series of [4-(adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid and related derivatives and found them to be cytotoxic, particularly against human lung carcinoma (A549) cells, with one compound showing remarkable apoptosis-inducing activity. nih.gov While these studies did not focus on neuroblastoma, they establish the potential of adamantane-based compounds as cytotoxic agents.
Synergistic Effects with Established Therapeutic Agents (e.g., Topotecan)
There are no studies specifically reporting on the synergistic effects of This compound with the established therapeutic agent topotecan. Topotecan is a topoisomerase I (TOP1) inhibitor used in cancer chemotherapy.
However, research on other adamantane derivatives has shown promising synergistic effects with topotecan. A study on new adamantane-monoterpene conjugates found that all synthesized compounds demonstrated a clear synergistic effect with topotecan in HeLa cancer cells. nih.gov This synergy was observed regardless of the compounds' ability to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme that can repair DNA damage caused by TOP1 inhibitors, suggesting the involvement of other cellular pathways. nih.govresearchgate.netnih.gov The combination index (CI) values for these combinations were often less than one, indicating a strong synergistic interaction. nih.gov
Table of Adamantane Derivatives and their Investigated Biological Activities
| Adamantane Derivative Class | Biological Target/Activity Investigated | Cell Line(s) | Key Findings | Reference(s) |
| N-adamantyl-anthranil amides | Cannabinoid Receptor 2 (CB2R) | Not specified | High affinity and selectivity for CB2R over CB1R. | nih.gov |
| Adamantyl cannabinoid probes (AM994, AM993) | Cannabinoid Receptors (CB1 and CB2) | Not specified | High affinity for both CB1 and CB2 receptors. | nih.gov |
| Novel adamantane derivatives (e.g., IEM-1754) | NMDA Receptor | Mouse model | Potent prevention of NMDA-induced convulsions. | nih.gov |
| Analgesic adamantane derivatives | P2X7 Receptor / Glutamate Release | Rat cerebrocortical synaptosomes | Inhibition of P2X7-evoked glutamate release. | nih.gov |
| Adamantane-monoterpene conjugates | Synergism with Topotecan | HeLa | Strong synergistic cytotoxic effect with topotecan. | nih.gov |
| Adamantane-linked isothioureas | Cytotoxicity | Hep-G2, HeLa, HCT-116 | Marked cytotoxic effects against various tumor cell lines. | nih.gov |
| Adamantane carboxamido spiro-thiazolidinones | Cytotoxicity and Apoptosis | A549, HepG2, PC-3 | Cytotoxic activity, especially on A549 cells; induction of apoptosis. | nih.gov |
Gene Expression Modulation
Scientific literature to date has not provided direct evidence of this compound modulating the expression of microRNA-137 (miR-137) or the multidrug resistance gene 1 (MDR1). However, the broader context of these targets is significant in molecular biology and pharmacology.
miR-137: This microRNA is a crucial regulator in neural development and has been identified as a tumor suppressor in several cancers. nih.gov Its expression levels can influence cell proliferation, differentiation, and apoptosis. nih.gov Dysregulation of miR-137 has been associated with neurological disorders and various malignancies. frontiersin.org
MDR1 Suppression: The MDR1 gene encodes for P-glycoprotein, a transporter protein that can pump a wide range of foreign substances out of cells, leading to multidrug resistance in cancer cells. nih.gov The suppression of MDR1 is a key strategy to overcome resistance to chemotherapy. nih.gov While no studies directly link this compound to MDR1 suppression, the investigation of novel compounds for this purpose remains an active area of research.
Protein Degradation Mechanisms (e.g., Hydrophobic Tagged Protein Degraders - HyT)
The adamantane moiety of this compound is a key feature that aligns with the principles of Hydrophobic Tagging (HyT), a technology for targeted protein degradation. HyT utilizes bifunctional molecules that consist of a ligand for a target protein and a bulky hydrophobic group, such as adamantane. This hydrophobic tag, when brought into proximity with the target protein, can mimic a partially unfolded or misfolded state. This perceived instability can trigger the cell's natural quality control machinery, leading to the degradation of the target protein via the ubiquitin-proteasome system.
This approach offers an alternative to traditional enzyme inhibition by removing the target protein entirely. The hydrophobic adamantane group can act as a "degron," a signal for degradation, making it a valuable tool in the development of novel therapeutics.
Antimicrobial Activity Investigations (In Vitro)
While specific studies on the antimicrobial activity of this compound are not extensively documented, the broader class of adamantane derivatives has demonstrated a range of antimicrobial properties. The lipophilic nature of the adamantane cage is believed to facilitate the interaction of these compounds with microbial cell membranes. mdpi.com
Various adamantane derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. mdpi.com The activity of these compounds can vary significantly based on the specific substitutions on the adamantane core. For instance, certain novel adamantane derivatives have shown promising antibacterial potential, with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 1000 µg/mL against Gram-positive bacteria. mdpi.com Some acetamide derivatives have also been investigated for their efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.netnih.gov
| Adamantane Derivative Class | Bacterial Type | Reported Activity | Reference |
|---|---|---|---|
| Novel Adamantane Derivatives | Gram-Positive | MICs ranging from 62.5–1000 µg/mL | mdpi.com |
| Acetamide Derivatives | Gram-Positive (S. aureus) & Gram-Negative (E. coli) | Variable antibacterial activity observed | researchgate.netnih.gov |
The antifungal potential of adamantane derivatives has also been explored. Studies have shown that certain adamantane-containing compounds exhibit activity against various fungal species, including Candida species. mdpi.com The mechanism of action is often attributed to the disruption of the fungal cell membrane. The lipophilicity conferred by the adamantane group is thought to enhance this activity.
A significant area of research for adamantane derivatives has been in the development of new treatments for tuberculosis. Several studies have reported the promising in vitro activity of various adamantane-containing compounds against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.govresearchgate.net For example, structural optimization of 4-(adamantan-1-yl)-2-quinolinecarbohydrazide has led to derivatives with potent antimycobacterial activities, with some analogs showing a 99% inhibition at a concentration of 1.00 µg/mL against drug-sensitive strains. nih.gov
| Adamantane Derivative | Mycobacterium tuberculosis Strain | In Vitro Activity (MIC) | Reference |
|---|---|---|---|
| 4-(adamantan-1-yl)-2-quinolinecarbohydrazide analog | Drug-sensitive H37Rv | 1.00 µg/mL (99% inhibition) | nih.gov |
| N-adamantyl-4-methoxyindole-2-carboxamide | Mycobacterium abscessus | Variable activity | nih.gov |
Antiviral Activity Investigations (In Vitro)
The adamantane scaffold is famously associated with antiviral drugs like amantadine (B194251) and rimantadine, which were used for the treatment of influenza A infections. nih.gov Consequently, there is ongoing interest in the antiviral potential of new adamantane derivatives. In vitro studies have shown that various amino acid derivatives of adamantane can inhibit influenza A virus strains, including those resistant to rimantadine. nih.govresearchgate.net The mechanism of action for many of these derivatives is linked to the M2 protein of the influenza A virus. nih.gov While specific antiviral data for this compound is not available, the established antiviral properties of the adamantane class of compounds suggest this as a potential area for future investigation. nih.gov
An extensive search of publicly available scientific literature and research databases has been conducted to gather information on the biochemical and molecular mechanistic studies of the compound “this compound,” specifically concerning its in vitro and preclinical activity against Influenza A Virus and Herpes Simplex Virus.
The field of antiviral research contains extensive studies on various adamantane derivatives, but "this compound" does not appear to be a compound with widely published and accessible research data at this time.
Therefore, the requested article focusing solely on the biochemical and molecular mechanistic studies of “this compound” in relation to Influenza A and Herpes Simplex Virus cannot be generated. If the user can provide the source material for citation, the request can be fulfilled.
Structure Activity Relationship Sar and Structural Optimization
Impact of Adamantane (B196018) Moiety on Biological Activity
This cage-like hydrocarbon structure significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic properties, such as absorption and distribution. nih.govmdpi.com Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, thereby increasing the compound's stability and duration of action. nih.gov
In the context of target binding, the adamantane moiety serves as a robust hydrophobic anchor. Its unique, rigid, three-dimensional structure allows it to fit snugly into hydrophobic pockets within target proteins, such as enzymes or receptors, leading to strong van der Waals interactions. nih.govscispace.com This can increase binding affinity and selectivity. nih.gov The success of this strategy is evident in several approved drugs where the adamantane scaffold is critical for efficacy, including the antiviral agent amantadine (B194251) and the anti-diabetic drugs vildagliptin (B1682220) and saxagliptin. nih.govnih.gov
| Property | Contribution of Adamantane Moiety | Pharmacological Consequence | Example Drug(s) |
|---|---|---|---|
| Lipophilicity | Significantly increases the octanol-water partition coefficient (logP). | Enhanced membrane permeability, improved absorption, and distribution. nih.govmdpi.com | Amantadine, Memantine |
| Steric Bulk & Rigidity | Provides a fixed, cage-like structure that occupies significant space. | Facilitates precise fitting into hydrophobic binding pockets; can enhance receptor selectivity. nih.govresearchgate.net | Vildagliptin, Saxagliptin |
| Metabolic Stability | Shields adjacent chemical bonds from enzymatic degradation. | Increased biological half-life and duration of action. nih.gov | Rimantadine |
| Hydrophobic Anchor | Engages in strong van der Waals and hydrophobic interactions with target proteins. | Increased binding affinity and potency. scispace.com | Adapalene |
Role of the Acetamidoacetic Acid Moiety in Target Binding
The acetamidoacetic acid portion of the molecule, chemically known as N-acetylglycine, plays a vital role in mediating interactions with biological targets. nih.gov Unlike the purely hydrophobic adamantane cage, this moiety presents several polar functional groups capable of forming specific, directed interactions.
The key features of this group are the amide linkage and the terminal carboxylic acid.
Amide Group : The amide's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are highly directional and are critical for the specific recognition of a ligand by its target protein.
Carboxylic Acid Group : The terminal carboxyl group (-COOH) is a versatile interaction center. In its protonated state, it can donate and accept hydrogen bonds. When deprotonated to a carboxylate (-COO⁻) at physiological pH, it can form strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine on the target protein.
Evidence from related compounds underscores the importance of such moieties. For example, studies on the glucagon-like peptide-1 (GLP-1) receptor showed that N-terminal acetylation of a peptide agonist significantly reduced its binding affinity, demonstrating that modifications at this position directly impact target engagement. researchgate.net While the glycine (B1666218) backbone itself is known to be a co-agonist at the NMDA receptor, its acetylation modifies its binding properties, creating a distinct pharmacophoric element. nih.gov
Influence of Linker Chemistry and Length on Activity and Selectivity
The acetamidoacetic acid group also functions as a linker between the adamantane "anchor" and a potential interaction point (the terminal carboxylate). The chemistry, length, and flexibility of this linker are critical determinants of a compound's activity and selectivity. An optimal linker positions the key functional groups in the correct spatial orientation to interact simultaneously with their respective binding sites on the target.
Research on various adamantane-containing compounds has consistently shown the linker's importance:
Linker Presence is Crucial : Studies on adamantane-substituted purine (B94841) inhibitors of cyclin-dependent kinases (CDKs) found that directly attaching the bulky adamantane cage to the purine ring resulted in a loss of activity. The introduction of a linker was necessary to restore inhibitory function. mdpi.com
Linker Composition Matters : The chemical nature of the linker influences activity. In CDK inhibitors, linkers containing polar groups like ketones or hydroxyls were found to positively influence activity, whereas non-polar linkers led to weak or inactive compounds. mdpi.com In other molecular contexts, linkers such as esters, amides, triazoles, and thiadiazoles have been successfully employed to connect adamantane to other pharmacophores. nih.govmdpi.com
Linker Length and Rigidity : The length of the linker dictates the distance between the hydrophobic adamantane group and the polar interacting group. For a series of STAT3 inhibitors, modifying a flexible glycine linker to a more constrained alanine (B10760859) or proline linker significantly improved potency, highlighting that linker rigidity can be beneficial by reducing the entropic penalty of binding. nih.gov
| Compound Series | Linker Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| Adamantane-Purines (CDK Inhibitors) | Direct linkage vs. phenylene spacer | Direct linkage was inactive; linker was essential for activity. mdpi.com | mdpi.com |
| Adamantane-Purines (CDK Inhibitors) | Polar (e.g., ketone) vs. non-polar linker | Polar linkers conferred higher activity. mdpi.com | mdpi.com |
| Adamantane-Monoterpenoids (TDP1 Inhibitors) | Use of 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) linkers | These heterocyclic linkers produced active compounds. nih.govmdpi.com | nih.govmdpi.com |
| Salicylic Acid Derivatives (STAT3 Inhibitors) | Glycine linker vs. Alanine or Proline linker | Replacing glycine with (R)-Alanine or (R)-Proline increased potency, indicating benefit from rigidity. nih.gov | nih.gov |
Substituent Effects on Adamantane and Peripheral Rings
Modifying the core structure by adding substituents to the adamantane cage or any peripheral rings can fine-tune a compound's biological activity, selectivity, and pharmacokinetic profile. The structure-activity relationships for such substitutions are highly dependent on the specific biological target.
For some targets, the adamantane cage must remain unsubstituted. For instance, substitutions at the tertiary positions of the adamantane nucleus in amantadine were found to be detrimental to its anti-influenza activity. nih.gov This suggests the binding pocket is sterically constrained and perfectly accommodates the size and shape of the parent adamantane.
In other cases, substitutions are well-tolerated and can be used to optimize activity.
On the Adamantane Ring : In a series of inhibitors for the Kv7.1/KCNE1 potassium channel, bulky substituents on the adamantane moiety were tolerated and could even increase apparent affinity, whereas small polar substituents reduced inhibition. researchgate.net
On Peripheral Rings : For adamantane-purine CDK inhibitors that feature a phenyl ring as part of the linker, the position of substitution on that ring was critical. A para-substituted analogue was found to be 4.3 times more active than its meta-substituted counterpart, indicating a specific directional requirement for interaction within the binding site. mdpi.com
These findings show that there is no universal rule for substitution; the effects must be determined empirically for each target class.
Stereochemical Considerations in Activity Profiles
Stereochemistry can play a pivotal role in the activity of chiral adamantane derivatives. The introduction of a chiral center, either on a substituent or within the linker, can lead to enantiomers with vastly different biological activities, as one may fit the chiral environment of a binding site much better than the other.
However, the impact of stereochemistry is not always predictable and varies significantly between different drug-target systems:
Equal Activity : For the antiviral drug rimantadine, which has a chiral center, the optical isomers and the racemic mixture are reported to be equally active. pharmacy180.com Similarly, in a series of novel adamantane-based anti-influenza agents, one of the most potent compounds was an enol ester where both the (R)- and (S)-enantiomers displayed equally high potency. rsc.orgnih.gov This suggests that for these specific targets, the chiral center is not involved in a critical stereoselective interaction.
Stereo-differentiated Activity : In contrast, for a series of STAT3 inhibitors with an alanine linker, the (R)-enantiomer was moderately more potent than the (S)-enantiomer. nih.gov This difference, though not dramatic, indicates a preference for a specific stereochemical arrangement at the binding site.
This variability underscores the importance of synthesizing and testing individual enantiomers during the drug development process to determine if a stereochemical preference exists for a given biological target.
Pharmacophore Identification and Lead Optimization Strategies
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov For compounds based on the 2-[2-(adamantan-1-yl)acetamido]acetic acid scaffold, a general pharmacophore model would include:
A bulky, hydrophobic feature (the adamantane cage).
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide C=O).
A negatively charged/ionizable group (the carboxylic acid).
Defined spatial distances and geometric relationships between these features.
Lead optimization is the process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic properties. numberanalytics.comvcat.de This is guided by the structure-activity relationships established in the preceding sections. Key strategies for optimizing leads based on this scaffold include:
Linker Modification : Systematically altering the length, flexibility, and polarity of the linker to achieve the optimal positioning of the adamantane and carboxylic acid groups. This could involve synthesizing analogues with different amino acids in place of glycine.
Adamantane Substitution : Introducing small substituents onto the adamantane cage to probe for additional interactions within the hydrophobic pocket or to modulate physicochemical properties like solubility.
Bioisosteric Replacement : Replacing the carboxylic acid with other acidic groups (e.g., a tetrazole) or the amide with other linkers (e.g., a reverse amide, ester) to improve metabolic stability or binding interactions.
Stereochemical Exploration : If chiral centers are present or introduced, synthesizing and evaluating individual enantiomers to identify the more active isomer.
These optimization strategies, often guided by computational methods like 3D-QSAR and molecular docking, are used to refine the lead compound into a viable drug candidate. mdpi.com
Future Directions and Emerging Research Avenues for 2 2 Adamantan 1 Yl Acetamido Acetic Acid
Exploration of Novel Biological Targets
The adamantane (B196018) moiety is a key component in several clinically approved drugs, demonstrating its ability to interact with a range of biological targets. nih.gov For 2-[2-(adamantan-1-yl)acetamido]acetic acid, future research will likely focus on expanding its therapeutic potential by investigating novel biological targets beyond its currently understood activities. The lipophilic nature of the adamantyl group can enhance membrane permeability and facilitate interactions with hydrophobic pockets in proteins. nih.govnih.gov
Emerging areas of interest for adamantane derivatives include their role as enzyme inhibitors and modulators of central nervous system (CNS) targets. nih.gov Enzymes such as dipeptidyl peptidase-IV (DPP-IV), soluble epoxide hydrolases, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have been identified as targets for adamantane-containing molecules. nih.govsemanticscholar.org The structural motif of this compound could be adapted to target these or other enzymes implicated in metabolic or inflammatory diseases.
Furthermore, the ability of adamantane derivatives to cross the blood-brain barrier makes them attractive candidates for neurological disorders. nih.gov Targets within the CNS, such as N-methyl-D-aspartate (NMDA) receptors and other ion channels, are areas of active investigation for adamantane-based compounds. Future studies could explore the potential of this compound and its analogues to modulate these neurological targets. A recent study highlighted the potential of adamantane derivatives in targeting Nur77-mediated endoplasmic reticulum stress in cancer, opening up avenues in oncology research. nih.gov
Table 1: Potential Novel Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Soluble Epoxide Hydrolase, 11β-HSD1, Tyrosyl-DNA Phosphodiesterase I | Anti-inflammatory, Metabolic Disorders, Oncology |
| CNS Receptors | NMDA Receptors, GABAergic System | Neurodegenerative Diseases, Psychiatric Disorders |
| Viral Proteins | M2 Proton Channel (Influenza A) | Antiviral |
| Nuclear Receptors | Nur77 | Oncology |
Development of Advanced Synthetic Methodologies
The synthesis of adamantane derivatives often involves multi-step procedures. Future research will likely focus on developing more efficient and versatile synthetic routes to this compound and its analogues. Advances in C-H functionalization, for instance, could provide more direct methods for introducing substituents onto the adamantane core, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov
The core synthesis of this compound involves the coupling of adamantane-1-acetic acid with a glycine (B1666218) derivative. Innovations in peptide coupling reagents and methodologies could enhance the efficiency and scalability of this process. nih.gov Furthermore, the development of stereoselective synthetic methods will be crucial, as the introduction of chiral centers can significantly impact biological activity. rsc.org For example, rhodium-catalyzed C-H bond amination has been explored for the enantioselective desymmetrization of adamantanes. researchgate.net
The Ritter reaction is a classical method for producing amido-adamantane derivatives and could be further optimized using modern catalytic systems to improve yields and substrate scope. nih.gov Additionally, leveraging flow chemistry and microwave-assisted synthesis could accelerate the synthesis and purification of these compounds.
Integration with Advanced Computational Design Principles
Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of drug candidates. nih.govemanresearch.org For this compound, the integration of advanced computational methods will be pivotal in guiding future research.
Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound and its analogues with various biological targets. bohrium.comresearchgate.net These in silico techniques can help to identify key interactions and rationalize observed SAR, thereby guiding the design of more potent and selective compounds. semanticscholar.org For instance, computational studies have been used to investigate the binding of adamantyl derivatives to cholinesterase enzymes and the M2 proton channel of the influenza virus. researchgate.netmdpi.com
Quantitative structure-activity relationship (QSAR) studies can be utilized to build predictive models that correlate the structural features of adamantane derivatives with their biological activities. mdpi.com These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates. Machine learning and artificial intelligence are also emerging as powerful tools in drug discovery and can be applied to analyze complex datasets and identify novel compound-target relationships. rsc.org
Table 2: Computational Approaches for the Design of this compound Derivatives
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Predicting binding poses and affinities to target proteins. | Identification of key binding interactions and prioritization of analogues. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Understanding the stability of binding and the role of conformational changes. |
| QSAR | Correlating chemical structure with biological activity. | Predictive models for virtual screening and lead optimization. |
| Virtual Screening | In silico screening of large compound libraries. | Identification of novel hits with desired activity profiles. |
Elucidation of Broader Mechanistic Pathways
A comprehensive understanding of the mechanism of action is crucial for the development of any therapeutic agent. For this compound, future research should aim to elucidate the broader mechanistic pathways through which it exerts its biological effects. This involves moving beyond simple target engagement and investigating the downstream cellular consequences of its activity.
For example, if a derivative of this compound is found to inhibit a particular enzyme, further studies would be needed to understand how this inhibition affects cellular metabolism, gene expression, and ultimately, disease pathology. Investigating the compound's effects on cellular processes such as apoptosis, inflammation, and oxidative stress will also be important. nih.gov A deeper understanding of these broader mechanistic pathways will not only support the development of this compound as a therapeutic agent but may also uncover new therapeutic targets and strategies.
Q & A
Q. What are the recommended synthetic routes for 2-[2-(adamantan-1-yl)acetamido]acetic acid, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves coupling adamantane derivatives with glycine or its analogs. A common route starts with 1-adamantaneacetic acid, which is activated (e.g., via chloroacetylation) and then reacted with glycine under acidic or basic conditions. Hydrochloric acid is often used to stabilize the product as a hydrochloride salt . Purification methods include crystallization or chromatography. Key parameters for optimization include:
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of adamantane intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve coupling efficiency .
Q. How does the adamantane moiety influence the compound’s physicochemical properties, such as solubility and stability?
- Methodological Answer : The adamantane group confers high hydrophobicity and rigidity, reducing aqueous solubility but enhancing thermal and oxidative stability. To address solubility limitations in biological assays:
- Use co-solvents (e.g., DMSO ≤1% v/v) to maintain compound integrity.
- Employ lipid-based delivery systems (e.g., liposomes) for in vivo studies .
Stability under acidic conditions is critical for oral bioavailability studies; pre-formulation pH stability assays (pH 1–7.4) are recommended .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound, especially given its chiral centers?
- Methodological Answer : Enantiomeric purity is assessed using:
- Chiral HPLC : Columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases (85:15 v/v) resolve R/S enantiomers (retention time differences ≥2 min) .
- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting patterns for enantiomers in ¹H-NMR spectra .
Validation requires comparison with optically pure standards synthesized via asymmetric catalysis (e.g., Sharpless epoxidation) .
Q. How do contradictions in reported biological activities (e.g., antiviral vs. anticancer) of adamantane-containing compounds inform target validation studies for this compound?
- Methodological Answer : Discrepancies arise from variations in assay systems (e.g., cell lines vs. primary cells) or stereochemical purity. To resolve these:
- Perform comparative dose-response assays across multiple models (e.g., HEK293, HeLa, and patient-derived cancer cells).
- Use target profiling (e.g., kinase inhibition panels) to identify off-target effects.
- Validate mechanisms via CRISPR/Cas9 knockouts of suspected targets (e.g., apoptosis regulators like Bcl-2) .
A study comparing R- and S-enantiomers showed divergent IC₅₀ values in antiviral (S-form: IC₅₀ = 12 μM) vs. anticancer (R-form: IC₅₀ = 8 μM) assays, highlighting stereochemistry’s role .
Q. What strategies mitigate data reproducibility issues linked to synthetic batch variability in adamantane-containing compounds?
- Methodological Answer : Batch variability often stems from residual solvents or byproducts (e.g., adamantan-1-yl acetic acid). Mitigation strategies include:
- Quality Control (QC) Protocols :
- LC-MS to verify purity (>98%) and detect trace impurities (limit: <0.1% by area).
- Karl Fischer titration for moisture content (<0.5% w/w) .
- Standardized Synthetic Protocols :
- Use continuous flow reactors for consistent reaction kinetics.
- Optimize crystallization conditions (e.g., cooling rate = 1°C/min) to ensure uniform crystal morphology .
Key Considerations for Experimental Design
- In Vivo Studies : Adamantane derivatives exhibit high plasma protein binding (>90%); adjust dosing regimens accordingly .
- Toxicity Screening : Prioritize Ames tests and hERG channel assays to rule out mutagenicity and cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
